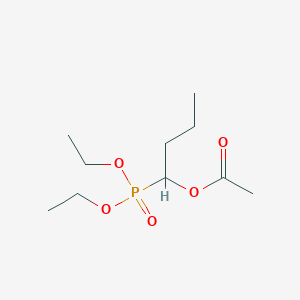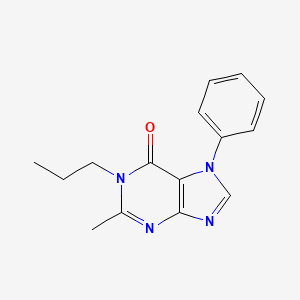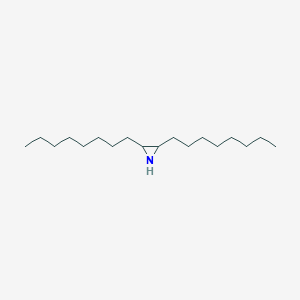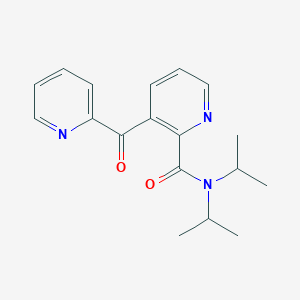
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring a dimethylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,6-dicarboxylic acid. Another method includes the hydrogenation of pyridine to obtain pyridine-2,6-dimethyl, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The process may also include purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a ligand in drug design.
Industry: It is utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-Dimethylaminopyridine: Similar in structure but lacks the carboxylic acid groups, affecting its reactivity and applications.
Uniqueness
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of both dimethylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
3648-29-1 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
4-(dimethylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-11(2)5-3-6(8(12)13)10-7(4-5)9(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RGLRPFJZRHPBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)


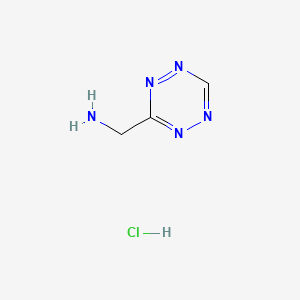
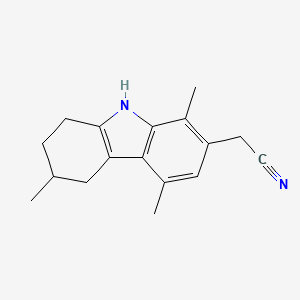

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)

![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
